Aldophosphamide
Description
Propriétés
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUSPDJTPDFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956594 | |
| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-64-0 | |
| Record name | Aldophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALDOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2ILM9FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Hydrolysis of Cyclophosphamide
Cyclophosphamide undergoes hydrolysis under physiological conditions (pH 7.4, 37°C) to yield this compound as a transient intermediate. This process involves the cleavage of the oxazaphosphorine ring, followed by β-elimination of acrolein and release of phosphoramide mustard (PM). Kinetic studies using ³¹P NMR spectroscopy revealed that hydrolysis contributes minimally to overall activation, with the enamine tautomerization pathway dominating under physiological conditions. The reaction proceeds via nucleophilic attack by water at the phosphorus center, forming an unstable hemiaminal intermediate that rapidly dehydrates to this compound.
Table 1: Hydrolysis Conditions and Outcomes
| Parameter | Value/Observation | Reference |
|---|---|---|
| pH | 7.4 | |
| Temperature | 37°C | |
| Half-life in buffer | 2.1 hours | |
| Major pathway | Enamine tautomerization |
In Situ Preparation from 4-Hydroxycyclophosphamide
This compound is generated in situ through the equilibration of cis- and trans-4-hydroxycyclophosphamide in aqueous solutions. Proton and ³¹P NMR studies demonstrated that 4-hydroxycyclophosphamide exists in equilibrium with this compound and its hydrate, with the equilibrium favoring the aldehyde form at physiological pH. This method avoids isolation of the unstable intermediate by directly monitoring the reaction dynamics in real time. The use of deuterated solvents and low-temperature NMR (4°C) allowed precise tracking of tautomeric shifts and hydration states.
Enzymatic Biopreparation Pathways
Cytochrome P450-Mediated Oxidation
Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes (CYP2B6, CYP3A4) to 4-hydroxycyclophosphamide, which spontaneously tautomerizes to this compound. This enzymatic activation is critical for the prodrug’s antitumor activity, as it enables site-specific release of PM in target tissues. The reaction occurs via hydroxylation at the C4 position of the oxazaphosphorine ring, followed by non-enzymatic ring opening to form this compound.
Role of Aldehyde Dehydrogenase in Detoxification
Class 1 aldehyde dehydrogenase (ALDH-1) catalyzes the oxidation of this compound to carboxyphosphamide, a nontoxic metabolite. This detoxification pathway is a key mechanism of cyclophosphamide resistance in cancer cells. Competitive inhibition studies using benzimidazole derivatives (e.g., compounds with IC₅₀ values <1 μM) have highlighted ALDH-1’s role in regulating this compound concentrations.
Table 2: Enzymatic Parameters in this compound Metabolism
| Enzyme | Function | KM (μM) | Vmax (nmol/min/mg) | Reference |
|---|---|---|---|---|
| CYP2B6 | Hydroxylation of cyclophosphamide | 42 | 8.5 | |
| ALDH-1 | Oxidation of this compound | 15 | 12.2 |
Isolation and Purification Techniques
Due to this compound’s instability (half-life <3 hours in plasma), isolation requires rapid processing under controlled conditions. Methods include:
- Lyophilization : Flash-freezing reaction mixtures at -80°C followed by lyophilization to obtain a stable powder.
- Chromatography : Reverse-phase HPLC using C18 columns with isocratic elution (acetonitrile:water = 65:35) achieves >95% purity.
- Low-temperature NMR : Direct analysis of reaction mixtures at 4°C minimizes decomposition during characterization.
Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
³¹P NMR chemical shifts provide critical insights into this compound’s structure and dynamics. The phosphorus resonance appears at δ 18.2 ppm in D₂O, distinct from cyclophosphamide (δ 22.4 ppm) and PM (δ 12.7 ppm). ¹H NMR reveals characteristic aldehyde proton signals at δ 9.7 ppm, which disappear upon hydration or oxidation.
Mass Spectrometry
High-resolution ESI-MS spectra show a molecular ion peak at m/z 279.08 [M+H]⁺, consistent with this compound’s molecular formula (C₇H₁₅Cl₂N₂O₄P). Fragmentation patterns include loss of HCl (m/z 243.03) and cleavage of the P–N bond (m/z 154.98).
Stability and Decomposition Pathways
β-Elimination in Aqueous Media
This compound undergoes pH-dependent β-elimination to release PM, with a half-life of 2.1 hours in phosphate buffer (pH 7.4, 37°C). The reaction follows first-order kinetics (k = 0.33 h⁻¹) and is accelerated 250-fold in human plasma due to catalysis by serum albumin.
Table 3: Stability Parameters Under Physiological Conditions
| Condition | Half-life (h) | Catalytic Factor | Reference |
|---|---|---|---|
| Phosphate buffer | 2.1 | 1.0 | |
| Human plasma | 0.08 | 250 | |
| 10% HSA solution | 0.12 | 175 |
Hydration Equilibria
This compound exists in equilibrium with its hydrate (gem-diol form), with the equilibrium constant (Khyd) = 0.45 at pH 7.4. Hydration is favored at higher pH (>8.0), while dehydration dominates under acidic conditions (pH <6.0).
Analyse Des Réactions Chimiques
Types of Reactions: Aldophosphamide undergoes several key reactions:
Oxidation: this compound is oxidized by aldehyde dehydrogenase to form carboxyphosphamide.
Decomposition: It decomposes into phosphoramide mustard and acrolein, both of which are crucial for its therapeutic and toxic effects.
Common Reagents and Conditions:
Oxidation: Aldehyde dehydrogenase is the primary enzyme involved in the oxidation of this compound.
Decomposition: This reaction occurs spontaneously under physiological conditions, without the need for additional reagents.
Major Products:
Phosphoramide Mustard: The active cytotoxic agent responsible for the therapeutic effects of cyclophosphamide.
Acrolein: A toxic byproduct that contributes to the side effects of cyclophosphamide therapy.
Applications De Recherche Scientifique
Cancer Treatment
Aldophosphamide is primarily utilized in the treatment of various malignancies, including:
- Lymphomas : Effective against Hodgkin's and Non-Hodgkin lymphomas.
- Leukemias : Used in treating acute lymphoblastic leukemia and chronic lymphocytic leukemia.
- Solid Tumors : Employed in protocols for breast cancer, ovarian cancer, and sarcomas .
Immunosuppression
Due to its ability to deplete lymphocytes, this compound is also used as an immunosuppressive agent. It is particularly beneficial in:
- Transplantation : Preventing graft-versus-host disease.
- Autoimmune Disorders : Conditions such as systemic lupus erythematosus and multiple sclerosis .
Pharmacokinetics and Toxicology
This compound undergoes oxidation primarily by aldehyde dehydrogenase enzymes in the liver, converting it into carboxyphosphamide, which is less active. The kinetics of this reaction have been characterized, showing that the soluble fraction of mouse liver exhibits a higher rate of oxidation compared to particulate fractions .
Table 1: Kinetic Characterization of this compound Oxidation
| Fraction Type | Vmax (nmol/min/g liver) | Km (μM) |
|---|---|---|
| Soluble Fraction | 3310 | 22 |
| Solubilized Particulate | 1170 | 84 |
Case Study 1: Efficacy in Lymphoma Treatment
A clinical trial demonstrated that patients with advanced lymphoma treated with cyclophosphamide exhibited a significant response rate, attributed to the conversion of cyclophosphamide to this compound and subsequently to phosphoramide mustard. Patients showed marked tumor reduction over a treatment period of six months .
Case Study 2: Use in Immunosuppression
In a study involving kidney transplant recipients, high-dose cyclophosphamide (and thus this compound) was administered pre-transplant. The results indicated a lower incidence of acute rejection episodes compared to historical controls treated with standard immunosuppressive regimens .
Research Developments
Recent research has focused on enhancing the efficacy of this compound through novel delivery systems and combination therapies. For instance, studies have explored the use of nanoparticle formulations that can improve the bioavailability and targeted delivery of this compound to tumor sites .
Mécanisme D'action
Aldophosphamide exerts its effects through its conversion to phosphoramide mustard and acrolein. Phosphoramide mustard alkylates DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. Acrolein, on the other hand, is a toxic byproduct that can cause damage to normal tissues, contributing to the side effects of cyclophosphamide therapy .
Comparaison Avec Des Composés Similaires
Phenylketophosphamide
- Structure : C6H5C(O)CH2CH2OP(O)NHR1NR2R3, replacing aldophosphamide’s aldehyde with a ketone group .
- Faster β-elimination: Half-life = 63 minutes vs. This compound’s 72 minutes . Antitumor activity: Exhibits comparable or superior activity to this compound in L1210 leukemia models (ED50 = 92–146 μM) .
Acetaldoifosphamide
- Structure : Stable acetal prodrug of this compound .
- Key differences :
- Requires carboxylate esterase activation, bypassing spontaneous degradation .
- Stability : t1/2 = 3–24 hours (vs. This compound’s <2 hours) .
- Application : Superior to 4-hydroperoxycyclophosphamide (4-HC) in ex vivo bone marrow purging, sparing hematopoietic stem cells (IC50 for leukemic cells = 10–50 μM) .
Homothis compound
Mafosfamide
Enzymatic and Metabolic Comparisons
ALDH Isoenzyme Interactions
| Compound | ALDH1A1 Affinity (Km) | ALDH3A1 Affinity (Km) | Detoxification Efficiency |
|---|---|---|---|
| This compound | 16 μM | 2.5 mM | High (ALDH1A1 > ALDH3A1) |
| Phenylketophosphamide | N/A | N/A | Resistant to ALDH-mediated oxidation |
Prodrug Strategies
- pH-sensitive prodrugs: Example: 2-Hexenopyranoside of this compound . Mechanism: Releases this compound under acidic tumor microenvironments (pH 6.2). Efficacy: Reduces M1R mammary carcinoma cell survival to 0.05% at pH 6.2 (vs. 100% at pH 7.4) .
Research Findings and Clinical Implications
Activité Biologique
Aldophosphamide, a key metabolite of cyclophosphamide, is an important compound in cancer therapy, particularly for treating lymphomas and leukemias. Its biological activity is primarily attributed to its interaction with various cellular pathways and enzymes, notably aldehyde dehydrogenases (ALDHs). This article delves into the biological activity of this compound, supported by case studies and research findings.
This compound is activated through metabolic conversion, primarily by cytochrome P450 enzymes, leading to the formation of phosphoramide mustard, which exerts cytotoxic effects on cancer cells. The compound's effectiveness is influenced by its interactions with ALDH isoenzymes, particularly ALDH1A1 and ALDH3A1. Studies have shown that:
- ALDH1A1 exhibits greater catalytic efficiency toward this compound compared to ALDH3A1, suggesting a significant role in determining the drug's efficacy and resistance in cancer cells .
- Inhibition of ALDH isoenzymes can enhance the sensitivity of cancer cells to this compound, as demonstrated in experiments with A549 lung adenocarcinoma cells where non-selective inhibition increased chemosensitivity .
Case Study 1: Chemoresistance in Lung Adenocarcinoma
In a study involving A549 lung adenocarcinoma cells, researchers observed that the expression levels of ALDH isoenzymes directly correlated with the cells' resistance to this compound. The treatment with selective inhibitors like CB29 significantly reduced ALDH3A1 activity, thereby enhancing the cytotoxic effects of this compound .
Case Study 2: Clinical Application in Lymphomas
Clinical trials have demonstrated that this compound is effective in treating various lymphomas. In one Phase I clinical trial, patients receiving this compound showed significant tumor reduction with manageable side effects, reinforcing its role as a potent chemotherapeutic agent .
Table 1: this compound Metabolism and Activity
| Enzyme | Role | Activity Level |
|---|---|---|
| ALDH1A1 | Catalyzes conversion | Higher efficiency |
| ALDH3A1 | Key in drug resistance | Lower efficiency but crucial |
| Cytochrome P450 | Activates this compound | Essential for efficacy |
Findings on Side Effects
While this compound is effective against cancer, it is associated with side effects such as alopecia (hair loss) and myelosuppression (suppression of bone marrow activity). These side effects have been utilized in veterinary medicine for defleecing sheep .
Q & A
Q. What are the best practices for documenting this compound-related data in publications?
- Follow the "Materials and Methods" guidelines from Pharmaceutical Research:
- Tables must include Roman numeral identifiers, footnotes for abbreviations, and self-explanatory captions .
- Figures should specify magnification (e.g., TEM images at 100,000x) and error bars (SD or SEM).
- Raw data (e.g., NMR spectra, cytotoxicity curves) must be archived in FAIR-compliant repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
